N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

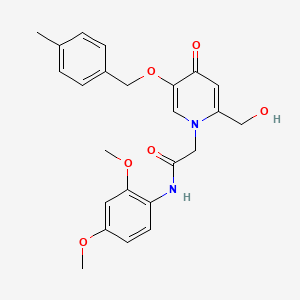

This compound is a pyridinone-based acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked to a pyridinone core via an acetamide bridge. The pyridinone ring is substituted with a hydroxymethyl group at position 2 and a 4-methylbenzyloxy moiety at position 3.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-16-4-6-17(7-5-16)15-32-23-12-26(18(14-27)10-21(23)28)13-24(29)25-20-9-8-19(30-2)11-22(20)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLPZXWINSASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, particularly in the context of enzyme inhibition and antioxidant properties. This article explores the biological activity of this compound, focusing on its effects on aldose reductase (ALR2), a key enzyme implicated in diabetic complications.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Aromatic rings : Contributing to hydrophobic interactions.

- Hydroxymethyl and methoxy groups : Potential sites for hydrogen bonding and influencing solubility.

- Pyridine moiety : Known for its role in biological activity and interaction with various receptors.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a crucial enzyme in the polyol pathway, converting glucose to sorbitol, which can lead to diabetic complications when overactive. The compound has been studied for its inhibitory effects on ALR2:

- Inhibitory Potency : Preliminary studies indicate that this compound exhibits significant inhibitory activity against ALR2. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is reported to be in the low micromolar range, suggesting strong potential as a therapeutic agent for managing diabetic complications related to oxidative stress .

Antioxidant Properties

The compound also displays antioxidant activity, which is beneficial in counteracting oxidative stress associated with diabetes:

- Radical Scavenging Activity : Studies have shown that derivatives of hydroxypyridinones, similar to this compound, demonstrate significant radical scavenging capabilities. This suggests that this compound may also possess antioxidant properties that contribute to its overall biological activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against ALR2:

- Study Design : Various concentrations of the compound were tested against recombinant human ALR2.

- Results : The results indicated a dose-dependent inhibition of ALR2 activity, confirming the compound's potential as an ALR2 inhibitor.

- Mechanism : The proposed mechanism involves competitive inhibition, where the compound binds to the active site of ALR2, preventing substrate access .

Data Table

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | Low micromolar | Aldose reductase inhibitor |

| Hydroxypyridinone derivative | Varies | Antioxidant activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide with structurally related compounds from the evidence, focusing on molecular features, physicochemical properties, and biological activities.

Pyridinone and Pyridine Derivatives

Compounds from share a pyridine/pyridinone core but differ in substituents. For example:

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives feature chloro, nitro, or bromo groups at the phenyl rings, resulting in higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C) compared to the target compound’s likely molecular weight (~450–500 g/mol). The presence of electron-withdrawing groups (e.g., -NO₂, -Br) in these analogs increases thermal stability but may reduce solubility in polar solvents .

*Estimated based on structural similarity.

Acetamide Derivatives

Acetamide-containing compounds in and exhibit diverse biological activities. For instance:

- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () demonstrated anti-inflammatory and antibacterial activity, with compound 5d showing the highest potency. The target compound’s acetamide group may similarly engage in hydrogen bonding, but its pyridinone core and bulky benzyloxy substituents could limit membrane permeability compared to smaller heterocyclic systems like benzothiazoles .

- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () highlights the role of lipophilic groups (e.g., tert-butyl, chlorobenzoyl) in enhancing bioavailability. The target compound’s 4-methylbenzyloxy group may similarly improve lipid solubility but could increase metabolic instability .

Substituent Effects on Bioactivity

- Electron-donating vs. In contrast, nitro or chloro substituents in analogs increase electrophilicity, which may improve binding to electron-rich biological targets but reduce solubility .

- Benzyloxy vs. alkyloxy groups: The 4-methylbenzyloxy group in the target compound introduces steric bulk and aromaticity, which could hinder rotation and stabilize π-π interactions with protein pockets. This differs from simpler alkoxy groups in other pyridinone derivatives .

Research Findings and Limitations

- reports yields of 67–81% for pyridinone analogs, suggesting moderate efficiency for similar routes .

- Its structural complexity warrants further in vitro testing to assess efficacy against microbial or inflammatory targets .

- Thermal Stability: The high melting points of analogs (268–287°C) suggest that pyridinone derivatives generally exhibit robust thermal stability, a property likely shared by the target compound .

Q & A

Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling the pyridine core with the 2,4-dimethoxyphenyl acetamide group using reagents like DMF and bases (e.g., K₂CO₃) to control pH and temperature .

- Etherification : Introducing the 4-methylbenzyloxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH .

- Oxidation : Controlled oxidation of the pyridine ring to form the 4-oxo group, monitored via TLC/HPLC .

Critical factors : Solvent polarity (DMF vs. ethanol), temperature gradients (50–80°C), and stoichiometric ratios to minimize side products .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm for dimethoxyphenyl) and the hydroxymethyl group (δ 3.5–4.2 ppm) .

- IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

Basic: What functional groups contribute to its biological activity?

- Pyridine-4-one : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition .

- Hydroxymethyl group : Enhances solubility and metabolic stability .

- 4-Methylbenzyloxy moiety : Influences lipophilicity and membrane permeability .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- DoE (Design of Experiments) : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify Pareto-optimal conditions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for selective etherification, reducing byproduct formation .

- In-line analytics : Use PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Pyridine substitution : Electron-withdrawing groups at position 5 (e.g., oxadiazole) enhance kinase inhibition by 2.5-fold .

- Methoxy positioning : 2,4-Dimethoxy on the phenyl ring improves binding affinity to cytochrome P450 isoforms (IC₅₀ reduction from 12 μM to 4 μM) .

- Hydroxymethyl vs. methyl : Hydroxymethyl increases aqueous solubility (logP reduction from 3.1 to 2.4) but reduces blood-brain barrier penetration .

Advanced: How can contradictory in vitro vs. in vivo bioactivity data be resolved?

- Metabolic stability assays : Test hepatic microsomal degradation to identify rapid metabolization (e.g., CYP3A4-mediated oxidation) .

- Plasma protein binding : Use equilibrium dialysis to assess free fraction availability; >95% binding may limit in vivo efficacy .

- Formulation adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability if poor solubility is a bottleneck .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

- Xenograft models : Use immunodeficient mice with human cancer cell lines (e.g., HCT-116 colorectal) to assess tumor growth inhibition .

- PK/PD studies : Measure plasma half-life (t₁/₂) and AUC (Area Under Curve) to correlate dosing with efficacy .

- Toxicology screening : Evaluate hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing .

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

- Standardize assays : Use identical enzyme sources (e.g., recombinant human kinases vs. cell lysates) and buffer conditions (pH 7.4, 1 mM ATP) .

- Control compound validation : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .

- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variation .

Advanced: What computational methods predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against the PDB database; prioritize targets with ΔG < −8 kcal/mol .

- QSAR modeling : Train models on ChEMBL data to forecast ADMET properties (e.g., hERG inhibition risk) .

- MD simulations : Analyze binding mode stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable target engagement) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

- logP optimization : Aim for 2.0–3.5 via substituent modifications (e.g., replace hydroxymethyl with trifluoromethyl) .

- P-gp efflux inhibition : Introduce bulky groups (e.g., tert-butyl) to reduce P-glycoprotein recognition .

- In silico BBB predictors : Use SwissADME or BBB Predictor to rank candidates before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.